N-cyclopentyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide
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Description
N-cyclopentyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide is a useful research compound. Its molecular formula is C16H17NO4 and its molecular weight is 287.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.11575802 g/mol and the complexity rating of the compound is 428. The solubility of this chemical has been described as >43.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that coumarin derivatives, which this compound is a part of, have a wide range of biological and pharmacological activities . They have been found to interact with various enzymes and receptors, exhibiting anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral activities, and more .
Mode of Action
Coumarin derivatives are known to interact with their targets in a variety of ways, often leading to the inhibition or modulation of the target’s activity
Biochemical Pathways
Coumarin derivatives have been found to affect a variety of biochemical pathways, often related to their anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, and antiviral activities
Result of Action
Coumarin derivatives have been found to have a variety of effects at the molecular and cellular level, often related to their anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, and antiviral activities .
Properties
IUPAC Name |
N-cyclopentyl-2-(2-oxochromen-7-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c18-15(17-12-3-1-2-4-12)10-20-13-7-5-11-6-8-16(19)21-14(11)9-13/h5-9,12H,1-4,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWIOKOTQOJHQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)COC2=CC3=C(C=C2)C=CC(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49723760 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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